![molecular formula C15H18O B2884870 1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one CAS No. 300732-60-9](/img/structure/B2884870.png)
1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a naphthalene moiety through a spiro linkage. This compound is of significant interest due to its unique three-dimensional architecture, which imparts distinct chemical and physical properties. Spirocyclic compounds are known for their rigidity and stability, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one typically involves several steps, including the formation of the spiro linkage. One common synthetic route involves the cyclization of a suitable precursor under specific conditions. For instance, a precursor containing both cyclohexane and naphthalene moieties can undergo a cyclization reaction in the presence of a strong acid or base to form the spiro compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Photochemical reactions and organocatalysis are also explored for the efficient synthesis of spiro compounds .
Chemical Reactions Analysis
1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The spiro compound can undergo substitution reactions where functional groups are introduced or replaced. .
Scientific Research Applications
1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The stability and rigidity of spiro compounds make them valuable in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism by which 1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one can be compared with other spirocyclic compounds such as spiro[benzofuran-2,1’-cyclohexane] and spiro[cyclopentane-1,2’-naphthalen]-4’(3’H)-one. These compounds share the spiro linkage but differ in the specific rings involved.
Properties
IUPAC Name |
spiro[2,4-dihydronaphthalene-3,1'-cyclohexane]-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c16-14-11-15(8-4-1-5-9-15)10-12-6-2-3-7-13(12)14/h2-3,6-7H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDWIFDPVTXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)
phenyl]methyl})amine](/img/structure/B2884793.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)
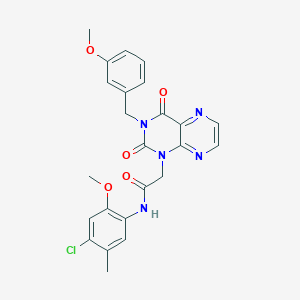
![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)
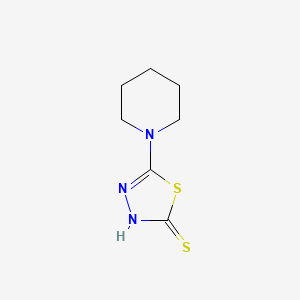
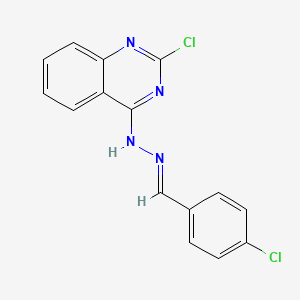
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)
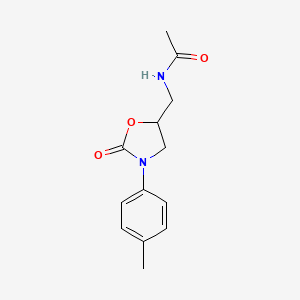
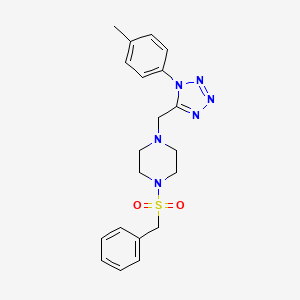
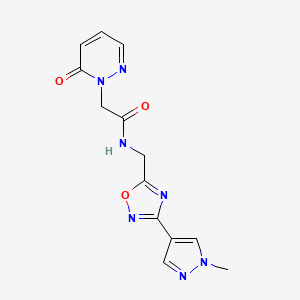
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2884808.png)
